Methyl 5-bromo-4-nitropicolinate
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Overview
Description
Methyl 5-bromo-4-nitropicolinate is a chemical compound with the molecular formula C7H5BrN2O4 It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 4 of the pyridine ring are substituted with bromine and nitro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-nitropicolinate can be synthesized through a multi-step process involving the bromination and nitration of picolinic acid derivatives. One common method involves the following steps:
Bromination: Picolinic acid is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-nitropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include various substituted picolinates depending on the nucleophile used.
Reduction: The major product is methyl 5-amino-4-nitropicolinate.
Oxidation: Oxidation products are less common but may include over-oxidized derivatives.
Scientific Research Applications
Methyl 5-bromo-4-nitropicolinate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-nitropicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and nitro groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitropicolinate: Similar structure but lacks the bromine atom. It is used in similar applications but may have different reactivity and properties.
Methyl 5-bromopyridine-3-carboxylate: Similar structure but lacks the nitro group.
Uniqueness
Methyl 5-bromo-4-nitropicolinate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.
Biological Activity
Methyl 5-bromo-4-nitropicolinate (MBNP) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MBNP, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
MBNP has the molecular formula C₈H₈BrN₃O₂ and is classified as a picolinate derivative, characterized by the presence of a bromine atom and a nitro group on the pyridine ring. These functional groups are pivotal in influencing the compound's reactivity and biological properties .
The biological activity of MBNP is largely attributed to its ability to interact with various biomolecular targets. The presence of the bromine and nitro groups enhances its reactivity, allowing it to participate in diverse biochemical pathways. Research indicates that compounds with similar structures often exhibit significant interactions with enzymes, receptors, and other cellular components, leading to various pharmacological effects .
Antimicrobial Activity
Initial studies suggest that MBNP exhibits notable antimicrobial properties. For example, compounds with nitroaromatic functionalities have been associated with antibacterial activity due to their ability to inhibit bacterial growth by disrupting cellular processes .
Anti-Tuberculosis Potential
Research has indicated that MBNP may possess anti-tuberculosis activity. A study focusing on structural insights into Mur enzymes of Mycobacterium tuberculosis revealed that certain brominated compounds showed promising inhibitory effects against these targets . The binding affinity and selectivity of MBNP compared to human cells remain areas for further investigation.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of MBNP. Preliminary results indicate that while MBNP can inhibit the growth of certain cancer cell lines, its selectivity index needs further optimization to minimize toxicity towards healthy cells .
Case Studies and Research Findings
Several studies have explored the biological implications of MBNP:
- Study on Antimicrobial Activity : A comparative analysis was conducted on various nitro-substituted picolinates, including MBNP. Results indicated that MBNP demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent .
- Anti-Tuberculosis Research : The compound was docked against MurB enzymes from M. tuberculosis, revealing a binding free energy indicative of strong interaction. This suggests that modifications in the chemical structure could enhance its efficacy against tuberculosis .
Comparative Analysis with Related Compounds
The biological activity of MBNP can be compared with other halogenated picolinate derivatives. The following table summarizes key structural features and biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Br at position 5, NO₂ at 4 | Antimicrobial, Cytotoxic |
Methyl 6-bromo-5-nitropicolinate | Br at position 6, NO₂ at 5 | Antimicrobial |
Nitro-pyridine derivatives | Various substitutions | Diverse pharmacological effects |
Future Directions
Further research into MBNP's biological activity is warranted. Key areas for future exploration include:
- Mechanistic Studies : Detailed investigations into how MBNP interacts with specific molecular targets.
- Structure-Activity Relationship (SAR) : Understanding how variations in structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
Properties
Molecular Formula |
C7H5BrN2O4 |
---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
methyl 5-bromo-4-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-6(10(12)13)4(8)3-9-5/h2-3H,1H3 |
InChI Key |
UQDBMDJZMLRICE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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